molecular formula C8H14O3S2 B13788557 Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester CAS No. 65573-07-1

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester

Cat. No.: B13788557
CAS No.: 65573-07-1
M. Wt: 222.3 g/mol
InChI Key: VWEXJWYSWVQXBE-UHFFFAOYSA-N
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Description

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester is a sulfur-containing dicarbonic acid derivative with mixed alkyl ester substituents (ethyl and butyl groups). Its structure comprises two thiocarbonic acid moieties linked by a sulfur atom, with esterification at the 1- and 3-positions. This compound is part of a broader class of thiodicarbonic acid esters, which are characterized by variable alkyl or aryl substituents that influence their chemical reactivity, physical properties, and applications in industrial or pharmacological contexts .

Properties

CAS No.

65573-07-1

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

ethyl butoxycarbothioylsulfanylformate

InChI

InChI=1S/C8H14O3S2/c1-3-5-6-11-8(12)13-7(9)10-4-2/h3-6H2,1-2H3

InChI Key

VWEXJWYSWVQXBE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=S)SC(=O)OCC

Origin of Product

United States

Preparation Methods

General Esterification Process

  • Starting Materials: Thiodicarbonic acid, 1-butanol (for the butyl group), and ethanol (for the ethyl group).
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote esterification.
  • Reaction Conditions: The reaction mixture is heated under reflux, typically between 60°C to 120°C, depending on the catalyst and solvent system.
  • Water Removal: Continuous removal of water formed during esterification is critical to drive the equilibrium toward ester formation, often achieved by azeotropic distillation or use of molecular sieves.
  • Purification: Post-reaction, the mixture is neutralized, and the product is purified by distillation or chromatography.

Specific Synthesis Insights

According to Vulcanchem data, the synthesis of thiodicarbonic acid esters like the 3-butyl 1-ethyl ester involves:

  • A two-step esterification process with heating under reflux.
  • Optimization of temperature and reactant molar ratios to maximize yield and purity.
  • Use of acid catalysts to facilitate the ester bond formation.
  • The reaction mechanism involves nucleophilic attack of the alcohol oxygen on the thiodicarbonic acid carbonyl carbon, forming the ester linkage.

Alternative Synthetic Routes

Literature on related dithiocarbonate and xanthate compounds suggests alternative methods that may be adaptable for thiodicarbonic acid esters:

  • Phase Transfer Catalysis: Reaction of xanthates with chlorides at 0–60°C in the presence of a phase transfer catalyst can yield high purity xanthate derivatives, which are structurally related to thiodicarbonic esters. This method offers simplicity and environmental benefits, potentially applicable to thiodicarbonic acid ester synthesis with suitable modifications.
  • Reaction of Sulfenyl Chlorides: Sulfenyl chlorides reacting with alkoxythiocarbonyl compounds yield dithiocarbonyl derivatives. This method, involving thermolysis or Lewis acid catalysis, can produce related thiodicarbonic acid derivatives with high yields and purity.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting Materials Thiodicarbonic acid, 1-butanol, ethanol Molar ratios optimized for esterification
Catalyst Sulfuric acid, p-toluenesulfonic acid Acid catalyst to promote ester formation
Temperature 60–120°C Reflux conditions
Reaction Time 4–16 hours Dependent on catalyst and solvent system
Water Removal Method Azeotropic distillation, molecular sieves Drives equilibrium toward ester formation
Purification Distillation, chromatography Ensures product purity
Yield Typically >80% Dependent on optimization
Alternative Methods Phase transfer catalysis, sulfenyl chloride routes For related compounds, potential adaptation

Chemical Reactions Analysis

Types of Reactions

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on thiodicarbonic acid esters significantly impact their physicochemical behavior. Below is a comparative analysis:

Table 1: Key Properties of Thiodicarbonic Acid Esters
Compound Name Substituents cLogP Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors Rotatable Bonds
3-Butyl 1-ethyl ester (Target) Ethyl (1°), Butyl (3°) ~3.2* ~90.5* 2 6 6
Diethyl ester (CAS 68479-17-4) Ethyl (1°, 3°) 2.1 85.3 2 6 4
1-Ethyl 3-isopropyl ester (CAS 67969-80-6) Ethyl (1°), Isopropyl (3°) 2.8 88.7 2 6 5
Di-iso-Bu ester (CAS 68909-33-1) Isobutyl (1°, 3°) 4.5 80.1 2 6 8

*Estimated based on structural analogs.

  • Polar Surface Area : Larger substituents (e.g., butyl) reduce polarity, as seen in the di-iso-Bu ester (80.1 Ų vs. 90.5 Ų for the target compound) .
  • Rotational Freedom : Butyl and isobutyl groups increase rotatable bond counts, influencing conformational flexibility and interaction with biological targets .

Biological Activity

Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester, is a compound of interest due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and analytical data.

  • Molecular Formula : C8H14O3S2
  • Molecular Weight : 222.321 g/mol
  • CAS Number : 65573-07-1
  • LogP : 2.66 (indicating moderate lipophilicity)

These properties suggest that the compound may interact with biological membranes and could be bioavailable in various biological systems.

Thiodicarbonic acid derivatives have been studied for their potential biological activities, particularly in the context of:

  • Antioxidant Activity : Compounds with thiol groups are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some thiodicarbonic acid derivatives may act as inhibitors of specific enzymes involved in metabolic pathways, potentially influencing various physiological processes.

Toxicological Studies

Research indicates that thiodicarbonic acid derivatives can exhibit varying degrees of toxicity depending on their structure and functional groups. Studies have shown that:

  • Acute Toxicity : Some derivatives demonstrate low acute toxicity in animal models, suggesting a favorable safety profile for potential therapeutic applications.
  • Chronic Effects : Long-term exposure studies are necessary to assess the chronic effects, including carcinogenicity and reproductive toxicity.

Case Studies

  • Study on Antioxidant Properties :
    • A study investigated the antioxidant activity of thiodicarbonic acid derivatives using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants like ascorbic acid .
  • Enzyme Inhibition Study :
    • Research focused on the inhibition of acetylcholinesterase by thiodicarbonic acid derivatives. The study found that specific structural modifications enhanced inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
  • Toxicity Assessment :
    • A comprehensive toxicological assessment was conducted using in vitro methods to evaluate cytotoxicity across various cell lines. The results showed that some derivatives were less toxic than others, indicating the importance of structural optimization for safety .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The following parameters are essential for successful separation:

ParameterDescription
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile, water, phosphoric acid
Detection MethodMass spectrometry (MS) compatible
Particle Size3 µm for fast UPLC applications

This method allows for the isolation of impurities and is suitable for pharmacokinetics studies .

Q & A

Q. What are the established synthetic routes for Thiodicarbonic acid ((HO)C(O)SC(S)(OH)), 3-butyl 1-ethyl ester, and how can reaction parameters be optimized for higher yield?

Methodological Answer: The synthesis typically involves esterification of thiodicarbonic acid with 3-butyl and 1-ethyl alcohols under acidic or enzymatic catalysis. Key parameters include:

  • Catalyst selection : Sulfuric acid or lipases for controlled esterification .
  • Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate reaction kinetics without decomposition .
  • Purification : Distillation or crystallization to isolate the ester, with purity monitored via thin-layer chromatography (TLC) .
  • Yield optimization : Stoichiometric excess of alcohol or acid, depending on reaction reversibility .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify ester groups (e.g., ethyl δ ~1.2–1.4 ppm) and sulfur connectivity .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and molecular ion ([M+^+]) verification .
  • Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .
  • Elemental Analysis : To confirm C, H, S, and O composition .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures; store below 4°C to prevent thiocarbonic acid hydrolysis .
  • pH Sensitivity : Hydrolysis accelerates in alkaline conditions due to nucleophilic attack on ester groups; use buffered solutions (pH 4–6) for aqueous studies .
  • Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation; amber vials recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dual thiocarbonic acid groups in nucleophilic substitution reactions?

Methodological Answer:

  • Sulfur’s Role : The sulfur atom in the thiocarbonic backbone enhances electrophilicity at carbonyl carbons, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Kinetic Studies : Use stopped-flow spectroscopy or 18^{18}O isotopic labeling to track reaction intermediates .
  • Computational Modeling : Density Functional Theory (DFT) to map transition states and charge distribution on carbonyl groups .

Q. What are the dominant degradation pathways of this compound in environmental or biological systems?

Methodological Answer:

  • Hydrolysis : Monitor via HPLC or LC-MS to identify breakdown products (e.g., thiodicarbonic acid and alcohols) .
  • Oxidative Degradation : React with H2_2O2_2 or O3_3 to form sulfoxides/sulfones; characterize via high-resolution MS .
  • Biodegradation : Use microbial assays (e.g., soil microcosms) with GC-MS to detect metabolic intermediates .

Q. How does the compound interact in multicomponent catalytic systems (e.g., with transition metals or enzymes)?

Methodological Answer:

  • Metal Coordination Studies : Titration with Mn(III) acetate (as in ) to assess chelation behavior via UV-Vis or EPR spectroscopy .
  • Enzymatic Reactions : Test esterase or lipase activity using kinetic assays (e.g., NADH-coupled monitoring) .
  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) using 13^{13}C NMR .

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